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Introduction
IHVR-19029 is a novel antiviral compound that has demonstrated significant potential in the

fight against hemorrhagic fever viruses. As an N-alkylated derivative of deoxynojirimycin (DNJ),

it functions as a potent inhibitor of host endoplasmic reticulum (ER) α-glucosidases I and II.

These enzymes are crucial for the proper folding of viral glycoproteins, which are essential

components of the envelope of many viruses. By inhibiting these host enzymes, IHVR-19029
disrupts the maturation of viral glycoproteins, leading to misfolded proteins and a subsequent

reduction in the production of infectious virions. This host-targeting mechanism offers the

potential for broad-spectrum activity and a higher barrier to the development of viral resistance.

This guide provides an in-depth overview of the technical data and experimental protocols

associated with IHVR-19029 research.

Mechanism of Action: Targeting Host Glycoprotein
Processing
IHVR-19029 is an iminosugar that mimics the transition state of the glucose substrate of ER α-

glucosidases. This competitive inhibition prevents the trimming of glucose residues from N-

linked glycans on newly synthesized viral glycoproteins. Proper trimming by α-glucosidases I

and II is a critical step in the calnexin/calreticulin cycle, a major chaperone system in the ER

that ensures correct protein folding. Disruption of this process leads to the accumulation of
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misfolded viral glycoproteins, which are subsequently targeted for degradation by the ER-

associated protein degradation (ERAD) pathway. This ultimately results in a significant

reduction in the assembly and release of new, infectious viral particles.[1][2]
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Caption: Mechanism of action of IHVR-19029 in inhibiting viral glycoprotein processing.
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Quantitative Data
In Vitro Antiviral Activity of IHVR-19029
The following table summarizes the 50% effective concentration (EC50) of IHVR-19029 against

various hemorrhagic fever viruses. The EC50 is the concentration of the drug that inhibits 50%

of viral replication in cell culture assays.

Virus Cell Line Assay EC50 (µM) Reference

Dengue Virus

(DENV)
HEK293 qRT-PCR

Not explicitly

stated, but most

potent

[3]

Yellow Fever

Virus (YFV)
HEK293 qRT-PCR

Less potent than

against DENV
[3]

Zika Virus (ZIKV) HEK293 qRT-PCR
Less potent than

against DENV
[3]

Ebola Virus

(EBOV)
HeLa

Immunofluoresce

nce
16.9 [3]

In Vivo Efficacy of IHVR-19029 in an Ebola Virus Mouse
Model
The in vivo efficacy of IHVR-19029, both as a monotherapy and in combination with the viral

RNA polymerase inhibitor favipiravir (T-705), was evaluated in a lethal mouse model of Ebola

virus infection.
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Treatment
Group

Dosage
Administration
Route

Survival Rate
(%)

Reference

Placebo - - 0 [3]

IHVR-19029
50 mg/kg, twice

daily

Intraperitoneal

(IP)
20 [3]

IHVR-19029
75 mg/kg, twice

daily

Intraperitoneal

(IP)
40 [3]

T-705
0.325 mg/kg,

once daily
Oral 10 [3]

IHVR-19029 + T-

705

50 mg/kg +

0.325 mg/kg
IP + Oral 60 [3]

IHVR-19029 + T-

705

75 mg/kg +

0.325 mg/kg
IP + Oral 80 [3]

These results demonstrate a synergistic effect between IHVR-19029 and favipiravir,

significantly increasing the survival rate of Ebola virus-infected mice.[3]

Experimental Protocols
In Vitro Antiviral Activity Assay (qRT-PCR)
This protocol outlines the general steps for determining the in vitro antiviral activity of IHVR-
19029 against flaviviruses like Dengue, Yellow Fever, and Zika virus using quantitative reverse

transcription PCR (qRT-PCR).

1. Seed cells
(e.g., HEK293)
in 96-well plates

2. Infect cells with virus
(e.g., DENV, YFV, ZIKV)

at a specific MOI

3. Treat cells with
serial dilutions of

IHVR-19029

4. Incubate for
48-72 hours

5. Extract total
cellular RNA

6. Perform one-step qRT-PCR
with virus-specific primers
and a housekeeping gene

(e.g., β-actin)

7. Analyze data to
determine viral RNA levels

and calculate EC50

Click to download full resolution via product page

Caption: General workflow for in vitro antiviral activity assessment using qRT-PCR.
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Detailed Methodology:

Cell Culture:

Maintain HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with

10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2

incubator.

Seed cells in 96-well plates at a density that allows for confluence at the time of assay

readout.

Virus Infection and Compound Treatment:

On the day of the experiment, remove the culture medium and infect the cells with the

virus (e.g., DENV, YFV, or ZIKV) at a multiplicity of infection (MOI) of 0.1 to 1 in a small

volume of serum-free medium for 1-2 hours.

Remove the viral inoculum and add fresh medium containing two-fold serial dilutions of

IHVR-19029. Include a no-drug control and a cell-only control.

Incubation and RNA Extraction:

Incubate the plates for 48 to 72 hours at 37°C.

Lyse the cells and extract total RNA using a commercial RNA extraction kit according to

the manufacturer's instructions.

Quantitative Reverse Transcription PCR (qRT-PCR):

Perform one-step qRT-PCR using a commercial kit with primers and probes specific for

the viral genome and a housekeeping gene (e.g., β-actin) for normalization.

Thermal cycling conditions typically include a reverse transcription step, followed by

denaturation, and then 40 cycles of annealing and extension.

Data Analysis:

Determine the cycle threshold (Ct) values for both the viral and housekeeping genes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b608066?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the relative viral RNA levels compared to the no-drug control.

Plot the percentage of inhibition against the drug concentration and use a non-linear

regression model to calculate the EC50 value.

Ebola Virus Immunofluorescence Assay
This protocol describes the general steps for quantifying the inhibition of Ebola virus (EBOV)

replication by IHVR-19029 using an immunofluorescence-based assay.

Detailed Methodology:

Cell Culture and Treatment:

Seed HeLa cells in 96-well black-walled, clear-bottom plates.

Pre-treat the cells with serial dilutions of IHVR-19029 for 2 hours prior to infection.

Ebola Virus Infection:

In a BSL-4 facility, infect the cells with EBOV at an MOI of approximately 1.5.

Incubate the plates for 48 hours.

Immunofluorescence Staining:

Fix the cells with 4% paraformaldehyde.

Permeabilize the cells with 0.1% Triton X-100.

Block with a suitable blocking buffer (e.g., PBS with 5% bovine serum albumin).

Incubate with a primary antibody specific for an EBOV protein (e.g., glycoprotein, GP).

Wash and incubate with a fluorescently labeled secondary antibody.

Stain the nuclei with DAPI.

Imaging and Analysis:
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Acquire images using a high-content imaging system.

Quantify the fluorescence intensity of the viral protein staining.

Normalize the viral protein signal to the cell number (DAPI count).

Calculate the percentage of inhibition relative to the no-drug control and determine the

EC50.

In Vivo Efficacy in a Mouse Model of Ebola Virus
Infection
The following outlines the general protocol for assessing the in vivo efficacy of IHVR-19029 in a

lethal mouse model of Ebola virus infection. All animal experiments with live Ebola virus must

be conducted in a BSL-4 facility.

1. Acclimatize mice
(e.g., BALB/c)

to BSL-4 conditions

2. Challenge mice with
a lethal dose of

mouse-adapted Ebola virus

3. Initiate treatment with
IHVR-19029 (IP),
T-705 (oral), or

combination

4. Monitor daily for
clinical signs, weight loss,

and survival

5. Collect blood/tissues
for virological and

pathological analysis
(optional)

6. Analyze survival data
(Kaplan-Meier curves)

Click to download full resolution via product page

Caption: General workflow for in vivo efficacy studies in a mouse model of Ebola.

Detailed Methodology:

Animal Model:

Use an appropriate mouse strain susceptible to lethal Ebola virus infection (e.g., BALB/c

mice with mouse-adapted EBOV).

Acclimatize the animals to the BSL-4 environment.

Virus Challenge:

Infect the mice via intraperitoneal injection with a predetermined lethal dose of mouse-

adapted Ebola virus.
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Treatment Regimen:

Randomly assign mice to different treatment groups: placebo, IHVR-19029 alone,

favipiravir (T-705) alone, and the combination of IHVR-19029 and T-705.

Administer IHVR-19029 via intraperitoneal injection (e.g., 50 or 75 mg/kg twice daily).

Administer T-705 orally (e.g., 0.325 mg/kg once daily).

Initiate treatment shortly after virus challenge and continue for a specified duration (e.g.,

10-14 days).

Monitoring and Endpoints:

Monitor the mice daily for clinical signs of disease (e.g., ruffled fur, hunched posture,

lethargy), body weight changes, and survival for at least 21 days post-infection.

The primary endpoint is survival.

Secondary endpoints can include viral load in blood and tissues at various time points, as

well as histopathological analysis of major organs.

Data Analysis:

Analyze survival data using Kaplan-Meier survival curves and log-rank tests to compare

the different treatment groups.

Conclusion
IHVR-19029 is a promising broad-spectrum antiviral candidate for the treatment of hemorrhagic

fever viruses. Its host-targeting mechanism of action, by inhibiting ER α-glucosidases, presents

a high barrier to the development of viral resistance. In vitro studies have demonstrated its

activity against a range of hemorrhagic fever viruses, and in vivo studies in a mouse model of

Ebola virus infection have shown significant efficacy, particularly in combination with other

antiviral agents like favipiravir. The data and protocols presented in this guide provide a

comprehensive resource for researchers and drug developers working on this and other host-

targeting antiviral strategies. Further preclinical and clinical development of IHVR-19029 and its

prodrugs is warranted to fully assess its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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